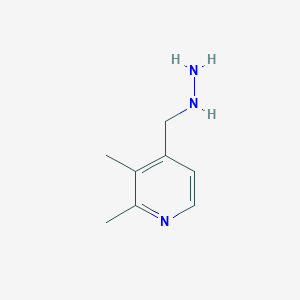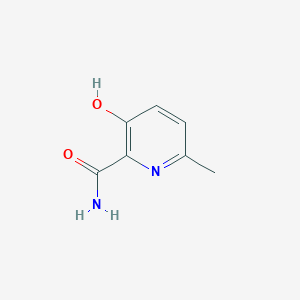![molecular formula C8H14Cl3N3 B15247849 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The compound’s structure allows for various chemical modifications, making it a versatile candidate for synthesizing new pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrimidine with an appropriate amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
科学研究应用
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: Similar structure but with a phenyl group at the 2-position.
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: Contains a benzyl group at the 2-position, offering different pharmacological properties.
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability. This makes it a more suitable candidate for certain pharmaceutical applications compared to its analogs.
属性
分子式 |
C8H14Cl3N3 |
|---|---|
分子量 |
258.6 g/mol |
IUPAC 名称 |
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c1-3-9-4-2-8-7(1)5-10-6-11-8;;;/h5-6,9H,1-4H2;3*1H |
InChI 键 |
JZEWMDACUINMOG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC2=NC=NC=C21.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
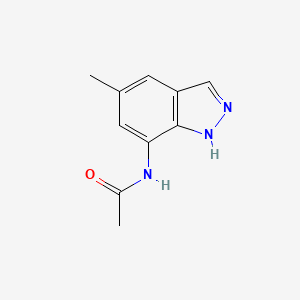
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
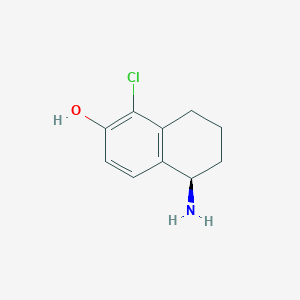
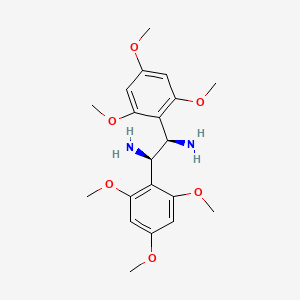
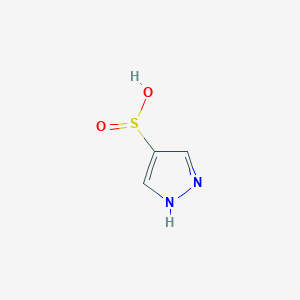
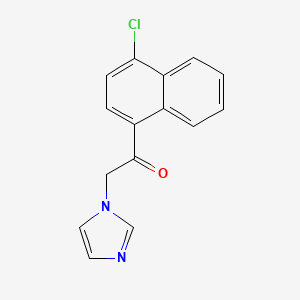
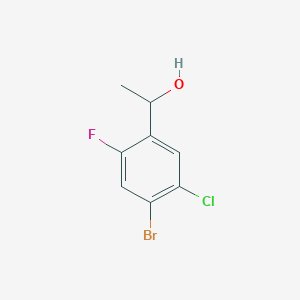
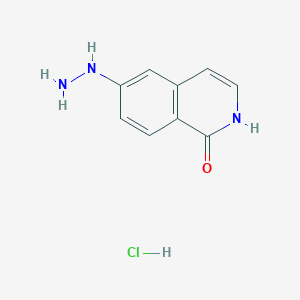
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

